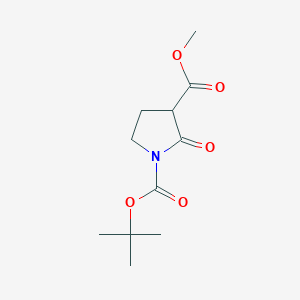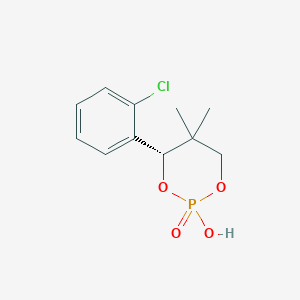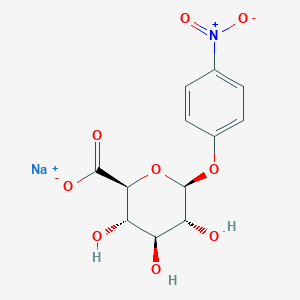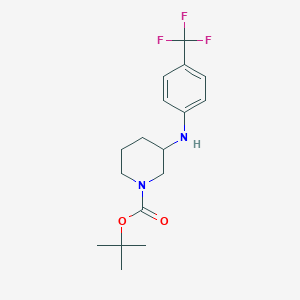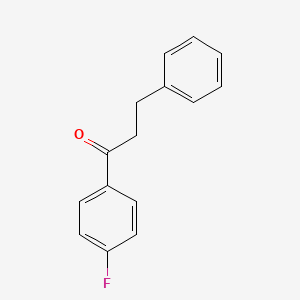
4'-Fluoro-3-phenylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-3-phenylpropiophenone is a chemical compound with the molecular formula C15H13FO . It has a molecular weight of 228.27 . The compound is a white solid .
Synthesis Analysis
The synthesis of 4’-Fluoro-3-phenylpropiophenone involves several chemical reactions . Some of the methods include the use of formic acid in toluene at 120℃ for 20 hours under an inert atmosphere . Another method involves the use of hydrogen and tetra-(n-butyl)ammonium iodide in water at 110℃ for 24 hours .Molecular Structure Analysis
The InChI code for 4’-Fluoro-3-phenylpropiophenone is 1S/C15H13FO/c16-14-9-7-13 (8-10-14)15 (17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4’-Fluoro-3-phenylpropiophenone are complex and involve multiple steps . For example, one method involves the use of formic acid in toluene at 120℃ for 20 hours under an inert atmosphere . Another method involves the use of hydrogen and tetra-(n-butyl)ammonium iodide in water at 110℃ for 24 hours .Physical And Chemical Properties Analysis
4’-Fluoro-3-phenylpropiophenone is a white solid . It has a molecular weight of 228.27 . The InChI code for 4’-Fluoro-3-phenylpropiophenone is 1S/C15H13FO/c16-14-9-7-13 (8-10-14)15 (17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Materials Science
Fluorinated compounds, including those related to 4'-Fluoro-3-phenylpropiophenone, have been utilized extensively in the synthesis of high-performance polymers and materials. For instance, Xiao et al. (2003) detailed the synthesis and characterization of fluorinated phthalazinone monomers and their polymers, which show promising applications in engineering plastics and membrane materials due to their good solubility and excellent thermal properties (Xiao et al., 2003). Similarly, Salunke et al. (2007) reported on the synthesis of novel poly(arylene ether)s based on bisfluoro monomers, demonstrating their potential in applications requiring high thermal stability and solubility in organic solvents (Salunke et al., 2007).
Optical and Electronic Applications
The inclusion of fluorinated moieties in compounds has also been explored for its impact on the optical and electronic properties of materials. For example, Hegde et al. (2013) explored the photoalignment of nematic liquid crystals using fluorinated and non-fluorinated thiophene-based prop-2-enoates, highlighting the role of fluorinated substituents in achieving excellent photoalignment, which is crucial for liquid crystal display (LCD) technologies (Hegde et al., 2013).
Chemical Synthesis and Biological Activity
In the realm of chemical synthesis, fluorinated phenyl compounds have been synthesized for their potential as antimicrobial agents. Holla et al. (2003) synthesized fluorine-containing thiadiazolotriazinones, highlighting the role of fluorophenyl groups as pharmacophores in the development of new biologically active molecules (Holla et al., 2003). This underlines the importance of fluorinated compounds in medicinal chemistry, particularly in the design of compounds with potential antimicrobial activity.
Environmental Sensing and Photovoltaics
Furthermore, the use of fluorinated compounds in environmental sensing and photovoltaic applications has been documented. Jeong et al. (2014) reported the use of a fluorinated phenyl compound as an additive in polymer solar cells, demonstrating improved photovoltaic properties due to enhanced ordering of polymer chains (Jeong et al., 2014). This research illustrates the potential of fluorinated additives in enhancing the efficiency of solar energy conversion devices.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVLEVFNZSWFDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463754 |
Source


|
| Record name | 4'-FLUORO-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3-phenylpropiophenone | |
CAS RN |
41938-64-1 |
Source


|
| Record name | 4'-FLUORO-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

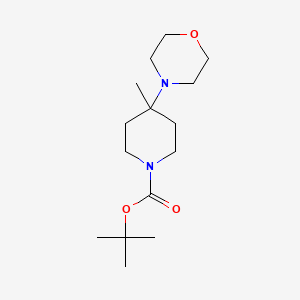
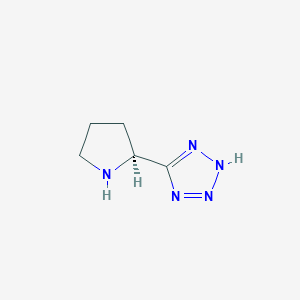
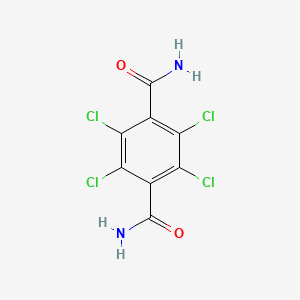
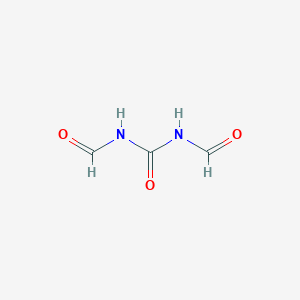
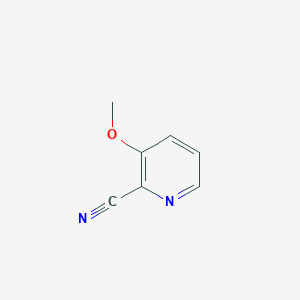
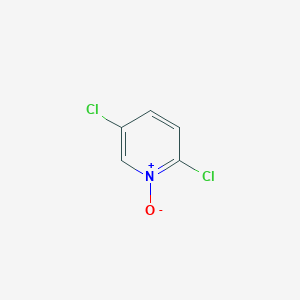

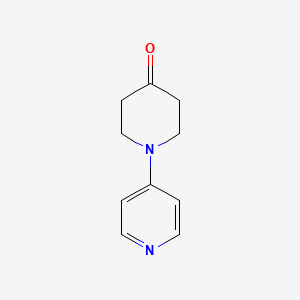
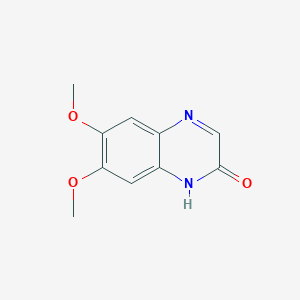
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)
